molecular formula C18H15NO4 B11794102 Methyl 2-(4-methoxyphenyl)-5-phenyloxazole-4-carboxylate

Methyl 2-(4-methoxyphenyl)-5-phenyloxazole-4-carboxylate

Cat. No.: B11794102
M. Wt: 309.3 g/mol
InChI Key: RNTONXWNWHRZHD-UHFFFAOYSA-N
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Description

Methyl 2-(4-methoxyphenyl)-5-phenyloxazole-4-carboxylate is a chemical compound that belongs to the oxazole family. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of a methoxyphenyl group and a phenyl group attached to the oxazole ring, along with a methyl ester functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-methoxyphenyl)-5-phenyloxazole-4-carboxylate typically involves multi-step organic reactions. One common method is the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 4-methoxybenzaldehyde with phenylacetic acid in the presence of a dehydrating agent can lead to the formation of the oxazole ring. The final step often involves esterification to introduce the methyl ester group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-methoxyphenyl)-5-phenyloxazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the ester group to an alcohol or other derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings or the oxazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Halogenating agents, acids, or bases can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Methyl 2-(4-methoxyphenyl)-5-phenyloxazole-4-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies involving enzyme inhibition or as a probe for biological pathways.

    Industry: It may be used in the production of specialty chemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of Methyl 2-(4-methoxyphenyl)-5-phenyloxazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. This interaction can lead to changes in cellular pathways and biological processes. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-Methoxy-5-((phenylamino)methyl)phenol
  • 2-(2-(4-Methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic Acid

Uniqueness

Methyl 2-(4-methoxyphenyl)-5-phenyloxazole-4-carboxylate is unique due to its specific structural features, such as the combination of a methoxyphenyl group, a phenyl group, and a methyl ester group attached to the oxazole ring. These features confer distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Biological Activity

Methyl 2-(4-methoxyphenyl)-5-phenyloxazole-4-carboxylate is a compound of significant interest in pharmaceutical research due to its diverse biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound features an oxazole ring, which is known for contributing to the biological activity of various compounds. The presence of the methoxyphenyl group enhances its pharmacological properties, making it a candidate for further exploration in drug development.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways. For example, it can bind to the active sites of fungal enzymes, leading to antifungal effects.
  • Anticancer Activity : Studies suggest that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines, indicating potential as an anticancer agent .
  • Antimicrobial Properties : The oxazole ring structure is associated with antimicrobial activity, making this compound a candidate for treating infections caused by resistant pathogens.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntifungalSignificant activity against pathogens
AnticancerCytotoxicity in cancer cell lines
Enzyme InhibitionInhibition of specific fungal enzymes

Case Studies and Research Findings

  • Antifungal Activity : A study demonstrated that this compound exhibited potent antifungal activity against various strains, including those resistant to conventional treatments. The mechanism was linked to the inhibition of ergosterol biosynthesis, a critical component of fungal cell membranes.
  • Cytotoxicity in Cancer Research : In vitro studies revealed that this compound significantly inhibited the proliferation of several cancer cell lines, including breast and lung cancer cells. The IC50 values were found to be below 10 µM for most tested lines, suggesting strong potential for further development as an anticancer agent .
  • Selectivity and Safety : Research on selectivity indicated that while the compound shows effective inhibition against target enzymes, it also maintains a favorable safety profile in human cell lines, suggesting potential for therapeutic use without significant toxicity .

Future Directions

The promising biological activities of this compound warrant further investigation into its pharmacokinetics and mechanisms. Future research should focus on:

  • In Vivo Studies : To evaluate the efficacy and safety in living organisms.
  • Structural Modifications : To enhance potency and selectivity against specific targets.
  • Combination Therapies : Exploring synergistic effects with existing antifungal and anticancer drugs.

Properties

Molecular Formula

C18H15NO4

Molecular Weight

309.3 g/mol

IUPAC Name

methyl 2-(4-methoxyphenyl)-5-phenyl-1,3-oxazole-4-carboxylate

InChI

InChI=1S/C18H15NO4/c1-21-14-10-8-13(9-11-14)17-19-15(18(20)22-2)16(23-17)12-6-4-3-5-7-12/h3-11H,1-2H3

InChI Key

RNTONXWNWHRZHD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NC(=C(O2)C3=CC=CC=C3)C(=O)OC

Origin of Product

United States

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